

Application Notes and Protocols: GSK180736A for High-Throughput Screening

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Compound of Interest		
Compound Name:	GSK180736A	
Cat. No.:	B1672363	Get Quote

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Introduction

GSK180736A is a potent and selective small molecule inhibitor with primary activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Originally developed as a ROCK inhibitor, it has also been identified as a valuable tool for studying GRK2 function.[2][4][5] Its dual activity and well-characterized inhibitory profile make it a suitable reference compound or positive control in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of either kinase. These application notes provide detailed protocols for utilizing GSK180736A in both biochemical and cell-based HTS assays.

Mechanism of Action

GSK180736A functions as an ATP-competitive inhibitor, binding to the active site of ROCK1 and GRK2 to prevent the phosphorylation of their respective substrates.[1] It exhibits significant selectivity for GRK2 over other GRK subfamilies.[6] While highly potent against ROCK1, it shows weaker inhibition of Protein Kinase A (PKA).[2][3]

Data Presentation Inhibitory Activity of GSK180736A



Target	IC50 Value	Assay Conditions
ROCK1	100 nM	Cell-free assay[1][7]
GRK2	770 nM	Cell-free assay[1][3][7]
GRK5	>300-fold less potent than GRK2	Cell-free assay[6][7]
GRK1	>400-fold less potent than GRK2	Cell-free assay[7]
PKA	30 μΜ	Cell-free assay[1][2]

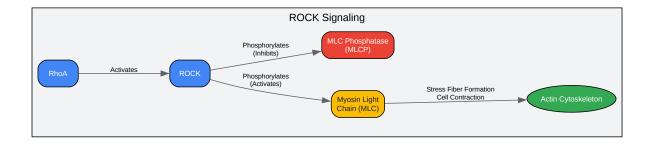
Physicochemical Properties

Property	Value
Molecular Formula	C19H16FN5O2
Molecular Weight	365.37 g/mol
CAS Number	817194-38-0
Solubility	73 mg/mL in DMSO[6][7]

Signaling Pathways

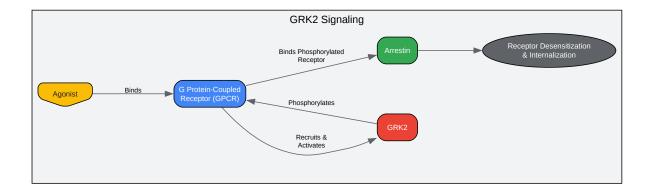
The signaling pathways of ROCK1 and GRK2 are critical in various cellular processes. Understanding these pathways is essential for designing relevant screening assays.





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Caption: Simplified ROCK1 signaling pathway.



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Caption: Canonical GPCR desensitization by GRK2.

Application in High-Throughput Screening



GSK180736A is an ideal control compound for HTS campaigns targeting ROCK or GRK2 inhibitors due to its:

- Potency: It exhibits nanomolar to low micromolar inhibition, providing a robust signal window in various assay formats.
- Selectivity Profile: Its known selectivity against a panel of kinases allows for the characterization of hit compounds.
- Commercial Availability: It is readily available from multiple chemical suppliers.

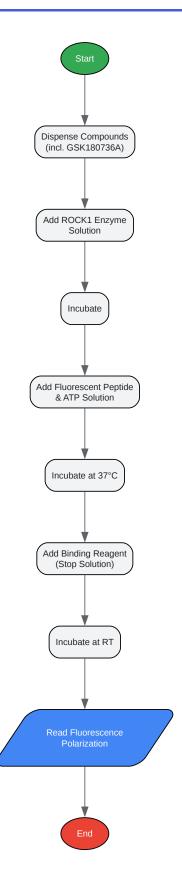
Experimental Protocols

The following are example protocols for HTS assays where **GSK180736A** can be used as a positive control. These protocols are adaptable to 384-well or 1536-well formats with appropriate volume adjustments.

Protocol 1: Biochemical HTS for ROCK1 Inhibitors (Fluorescence Polarization)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by ROCK1. Inhibition of ROCK1 results in a lower amount of phosphorylated peptide and thus a lower fluorescence polarization signal.





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Caption: Workflow for a ROCK1 FP-based HTS assay.



Materials:

- Recombinant human ROCK1 catalytic domain
- Fluorescently labeled S6-peptide substrate
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Binding Reagent (specific to the fluorescence polarization kit)
- GSK180736A (10 mM stock in DMSO)
- 384-well, low-volume, black plates

Procedure:

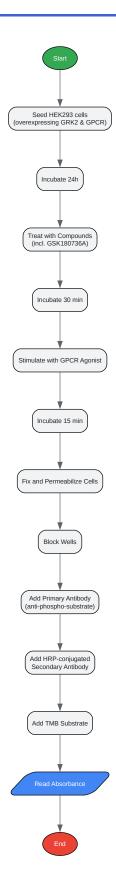
- Compound Plating: Prepare serial dilutions of GSK180736A (e.g., 10-point, 1:3 dilution starting from 100 μM) and test compounds in DMSO. Dispense 50 nL of compound solutions into the assay plate. For controls, dispense DMSO (negative control) and a high concentration of GSK180736A (positive control, e.g., 10 μM final concentration).
- Enzyme Addition: Add 5 μL of ROCK1 solution (e.g., 2 μg/mL in assay buffer) to each well.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
- Reaction Initiation: Add 5 μ L of a solution containing the fluorescent peptide substrate (e.g., 200 nM) and ATP (e.g., 10 μ M) in assay buffer.
- Kinase Reaction: Incubate the plate for 60 minutes at 37°C.
- Reaction Termination: Add 10 μL of binding reagent to stop the reaction.
- Signal Stabilization: Incubate for 30 minutes at room temperature, protected from light.
- Data Acquisition: Read the fluorescence polarization on a compatible plate reader.



Protocol 2: Cell-Based HTS for GRK2 Inhibitors (Phospho-Substrate ELISA)

This assay quantifies the phosphorylation of a GRK2 substrate in cells, providing a physiologically relevant context for inhibitor screening. A cell-based ELISA is used to detect the phosphorylated substrate.





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